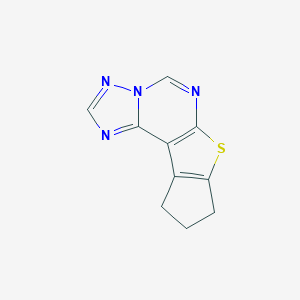![molecular formula C20H21N5O3S2 B292494 N-{[(3-amino-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-N'-benzylurea](/img/structure/B292494.png)
N-{[(3-amino-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-N'-benzylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[(3-amino-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-N'-benzylurea, commonly known as ABT-737, is a small molecule inhibitor that targets B-cell lymphoma 2 (BCL-2) family proteins. ABT-737 has been extensively studied in the field of cancer research due to its potential as a therapeutic agent for various types of cancer.
Mechanism of Action
ABT-737 binds to the hydrophobic groove of anti-apoptotic N-{[(3-amino-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-N'-benzylurea family proteins, such as N-{[(3-amino-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-N'-benzylurea, BCL-XL, and BCL-w, thereby disrupting their ability to inhibit apoptosis. This results in the activation of the intrinsic apoptotic pathway, which leads to the destruction of cancer cells.
Biochemical and Physiological Effects:
ABT-737 has been shown to induce apoptosis in a variety of cancer cell lines, including those derived from leukemia, lymphoma, and solid tumors. In addition, ABT-737 has been shown to enhance the efficacy of conventional chemotherapy and radiation therapy in preclinical models.
Advantages and Limitations for Lab Experiments
One advantage of ABT-737 is its ability to selectively target cancer cells while sparing normal cells. However, a limitation of ABT-737 is its poor solubility, which can limit its efficacy in vivo. In addition, ABT-737 has been shown to induce thrombocytopenia (low platelet count) in preclinical models, which may limit its use in the clinic.
Future Directions
For ABT-737 research include the development of more potent and soluble analogs, as well as the identification of biomarkers that can predict response to ABT-737 therapy. In addition, the combination of ABT-737 with other targeted therapies, such as immune checkpoint inhibitors, may enhance its efficacy in the clinic.
Synthesis Methods
The synthesis of ABT-737 involves a series of chemical reactions that result in the formation of the final product. The process begins with the reaction of 3-amino-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidine-2-thiol with 2-bromoacetyl chloride in the presence of a base, such as pyridine. This reaction yields the intermediate product, which is then reacted with benzyl isocyanate to form ABT-737.
Scientific Research Applications
ABT-737 has been extensively studied in the field of cancer research due to its ability to selectively target N-{[(3-amino-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-N'-benzylurea family proteins, which play a critical role in regulating apoptosis (programmed cell death). ABT-737 has been shown to induce apoptosis in a variety of cancer cell lines, including those resistant to conventional chemotherapy.
properties
Molecular Formula |
C20H21N5O3S2 |
|---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
2-[(3-amino-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(benzylcarbamoyl)acetamide |
InChI |
InChI=1S/C20H21N5O3S2/c21-25-18(27)16-13-8-4-5-9-14(13)30-17(16)24-20(25)29-11-15(26)23-19(28)22-10-12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11,21H2,(H2,22,23,26,28) |
InChI Key |
PHEULJATXTVEPB-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)N)SCC(=O)NC(=O)NCC4=CC=CC=C4 |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)N)SCC(=O)NC(=O)NCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 7-[4-(dimethylamino)phenyl]-11-phenyl-5,6,7,11-tetrahydrobenzo[h][1,2,4]triazolo[3,4-b]quinazoline-9-carboxylate](/img/structure/B292411.png)
![N-[4-chloro-2-(4-imino-5-oxotetrahydro-3-furanyl)phenyl]acetamide](/img/structure/B292414.png)
![N-[2-(4-imino-5-oxotetrahydro-3-furanyl)-4-methylphenyl]acetamide](/img/structure/B292415.png)
![N-[2-(4-imino-5-oxotetrahydro-3-furanyl)-5-methoxyphenyl]benzamide](/img/structure/B292416.png)
![N-[4-chloro-2-(4-imino-5-oxotetrahydro-3-furanyl)phenyl]-2-thiophenecarboxamide](/img/structure/B292417.png)
![4-chloro-N-[2-(4-imino-5-oxotetrahydro-3-furanyl)-5-methoxyphenyl]benzamide](/img/structure/B292418.png)
![4-{5-ethoxy-2-[(1-methylpropylidene)amino]phenyl}-3-iminodihydro-2(3H)-furanone](/img/structure/B292421.png)
![4-(5-chloro-2-{[1-(2-furyl)ethylidene]amino}phenyl)-3-iminodihydro-2(3H)-furanone](/img/structure/B292422.png)
![N-[5-chloro-2-(4-imino-5-oxotetrahydro-3-furanyl)phenyl]-N'-(4-methylphenyl)urea](/img/structure/B292424.png)

![4-(4-fluorophenyl)-8,10-dimethyl-3,4-dihydro-1H-pyrido[3',2':4,5]thieno[3,2-e][1,4]diazepine-2,5-dione](/img/structure/B292430.png)

![N-(4-methyl-2-pyridinyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B292432.png)
![Ethyl 5-phenyl-2-({[(3-pyridinylmethyl)amino]carbothioyl}amino)-3-thiophenecarboxylate](/img/structure/B292434.png)